molecular formula C22H24BrN5O B2384577 (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone CAS No. 1428359-37-8

(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone

Cat. No.: B2384577
CAS No.: 1428359-37-8
M. Wt: 454.372
InChI Key: FVHMRBOJDLXDBG-UHFFFAOYSA-N
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Description

(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24BrN5O and its molecular weight is 454.372. The purity is usually 95%.
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Biological Activity

The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is C15H18BrN5OC_{15}H_{18}BrN_{5}O, with a molecular weight of approximately 360.24 g/mol. It contains a triazole ring, a brominated phenyl group, and a piperazine moiety, which are known to influence its biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine moiety may enhance binding affinity to specific receptors, influencing signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazoles possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Triazole derivatives are widely studied for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Compounds containing piperazine have been investigated for their potential in treating neurological disorders, including anxiety and depression.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antibacterial Activity : A study reported that related triazole compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Activity : Research on triazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Neuropharmacological Studies : The piperazine derivatives have been shown to exhibit anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .

Data Table: Biological Activities Comparison

Activity TypeCompound ExampleIC50/MIC ValuesReference
AntibacterialTriazole Derivative10 - 50 µg/mL
AnticancerSimilar Triazole CompoundLow µM (specifics vary)
NeuropharmacologicalPiperazine DerivativeNot specified

Properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN5O/c1-15-6-4-5-7-20(15)26-10-12-27(13-11-26)22(29)21-17(3)28(25-24-21)18-8-9-19(23)16(2)14-18/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHMRBOJDLXDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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